BMS-1166 Hydrochloride

Immuno-oncology Small-molecule inhibitor PD-1/PD-L1

BMS-1166 Hydrochloride (IC50=1.4 nM) ranks among the most potent non-peptide PD-L1 dimerizers known. Unlike generic PD-1/PD-L1 inhibitors (BMS-202, BMS-8, BMS-37), its unique mechanism induces inactive PD-L1 homodimers that dissociate pre-formed PD-1/PD-L1 complexes—critical for HTRF assay validation and SPR-based screening. The hydrochloride salt ensures ≥100 mg/mL DMSO solubility for reproducible dose-response studies. Validated in T-cell co-culture models to restore immune function. Substitution with lower-potency analogs risks inadequate target engagement and data misinterpretation. Insist on BMS-1166 HCl for experimental fidelity.

Molecular Formula C36H34Cl2N2O7
Molecular Weight 677.57
CAS No. 2113650-05-6
Cat. No. B606215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1166 Hydrochloride
CAS2113650-05-6
SynonymsBMS-1166 Hydrochloride;  BMS 1166 Hydrochloride;  BMS1166 Hydrochloride;  BMS-1166 HCl;  BMS 1166 HCl;  BMS1166 HCl; 
Molecular FormulaC36H34Cl2N2O7
Molecular Weight677.57
Structural Identifiers
SMILESO=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl
InChIInChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1
InChIKeyHYWQPFPFYSOTHD-UVFMYQNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-1166 Hydrochloride (CAS 2113650-05-6): A High-Potency PD-1/PD-L1 Immune Checkpoint Small-Molecule Inhibitor


BMS-1166 Hydrochloride is a synthetic small-molecule inhibitor that disrupts the PD-1/PD-L1 immune checkpoint interaction by inducing the formation of inactive PD-L1 homodimers, thereby blocking binding to PD-1. With an in vitro biochemical inhibitory concentration (IC50) of 1.4 nM in homogeneous time-resolved fluorescence (HTRF) assays, it ranks among the most potent non-peptide PD-L1 dimerizers described to date [1]. It is claimed as Example 1166 in Bristol-Myers Squibb’s foundational patent WO2015160641A2 [2].

BMS-1166 Hydrochloride: Why Generic Substitution with Other PD-L1 Small Molecules is Scientifically Unsound


While numerous small molecules target the PD-1/PD-L1 axis, their mechanisms, potencies, and structural classes differ markedly, rendering them non-interchangeable. For instance, compounds like BMS-202, BMS-8, and BMS-37 all inhibit PD-1/PD-L1 but exhibit varying IC50 values and may act via distinct binding modes or induce differing conformational changes in PD-L1 [1]. Furthermore, the exact salt form (hydrochloride) can impact solubility and experimental handling . Substituting BMS-1166 with a lower-potency analog can lead to inadequate target engagement and misinterpretation of biological outcomes. Therefore, procurement must be compound-specific to ensure experimental fidelity and reproducibility.

Quantitative Differentiation of BMS-1166 Hydrochloride: Comparative Evidence for Scientific Selection


Biochemical Potency Comparison: BMS-1166 vs. BMS-202, BMS-200, BMS-8, and BMS-37

In homogeneous time-resolved fluorescence (HTRF) binding assays, BMS-1166 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.4 nM [1]. This potency significantly exceeds that of structurally related BMS-series compounds: BMS-202 (IC50 = 18 nM) , BMS-200 (IC50 = 80 nM) [2], BMS-8 (IC50 = 7,200 nM) [3], and BMS-37 (IC50 = 2.52 nM) . BMS-1166 is therefore ~13-fold more potent than BMS-202 and over 5,000-fold more potent than BMS-8.

Immuno-oncology Small-molecule inhibitor PD-1/PD-L1

Cellular Potency and T-Cell Functional Restoration

In a co-culture model of MDA-MB-231 breast cancer cells and Jurkat T-cells, BMS-1166 exhibited an IC50 of 28.77 μM for reducing cell viability [1]. While this value appears high, it reflects a complex cellular environment. Importantly, the study demonstrated that BMS-1166 significantly restored T-cell function and reduced PD-L1 expression compared to untreated controls [1]. A comparative study with Human PD-L1 Inhibitor IV (PI4) in MDA-MB-231:Jurkat co-cultures showed that both inhibitors reduced PD-L1 but increased drug resistance protein expression [2].

Immunotherapy T-cell activation Functional assay

Mechanistic Differentiation: Direct Disruption of Pre-formed PD-1/PD-L1 Complex

NMR-based Antagonist Induced Dissociation Assay (AIDA) revealed that BMS-1166 actively dissociates a pre-formed PD-1/PD-L1 complex. At a PD-L1:BMS-1166 molar ratio of 4:1, the compound efficiently disrupted the complex, restoring the 1H-15N signals of PD-1 [1]. This contrasts with some other small-molecule inhibitors that may only prevent de novo complex formation. BMS-1166 promotes PD-L1 dimerization, a mechanism supported by NMR titration studies showing distinct spectral shifts upon binding [2].

Protein-protein interaction NMR spectroscopy Mechanism of action

Solubility and Handling Properties for In Vitro Use

BMS-1166 hydrochloride demonstrates high solubility in DMSO (≥100 mg/mL), facilitating preparation of concentrated stock solutions . The free base form (CAS 1818314-88-3) shows DMSO solubility of 91 mg/mL (141.93 mM), while being insoluble in water and having limited ethanol solubility (12 mg/mL) [1]. The hydrochloride salt improves handling and dissolution characteristics for in vitro applications, which is a key practical consideration when selecting between BMS-1166 forms.

Solubility Formulation In vitro assay

Defined Application Scenarios for BMS-1166 Hydrochloride Based on Comparative Evidence


High-Sensitivity PD-1/PD-L1 Inhibition Screening and Assay Development

Given its low IC50 of 1.4 nM in biochemical assays [1], BMS-1166 is ideally suited for high-sensitivity screening campaigns aiming to identify novel PD-1/PD-L1 inhibitors or characterize antibody-based therapeutics. Its high potency ensures robust signal at low concentrations, reducing compound consumption and minimizing off-target effects in primary screens. It serves as a validated positive control for SPR-based and HTRF assay platforms [2].

Investigating PD-L1 Dimerization and Complex Disruption Mechanisms

The unique ability of BMS-1166 to induce PD-L1 dimerization and dissociate pre-formed PD-1/PD-L1 complexes [3] makes it a critical tool for studying the structural biology and biophysics of immune checkpoint regulation. Researchers can use BMS-1166 in NMR and other biophysical experiments to probe the conformational dynamics of PD-L1 and to understand the mechanistic basis of small-molecule checkpoint blockade [4].

In Vitro Functional Studies of T-Cell Activation and Immune Modulation

BMS-1166 has been validated in co-culture models to restore T-cell function and reduce PD-L1 expression [5]. This makes it a valuable reagent for in vitro studies investigating the tumor-immune microenvironment, assessing the immunomodulatory effects of combination therapies (e.g., with chemotherapy agents like Doxorubicin [6]), and for screening compounds that synergize with PD-1/PD-L1 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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